YL-0919 - 1339339-18-2

YL-0919

Catalog Number: EVT-1508515
CAS Number: 1339339-18-2
Molecular Formula:
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YL-0919 was synthesized in research laboratories focusing on developing new antidepressant therapies. It is classified under the category of psychoactive substances, specifically targeting the serotonergic system to exert its therapeutic effects. The compound has been subjected to various pharmacological studies to evaluate its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of YL-0919 involves a multi-step process starting from readily available chemical precursors. Key steps include:

  1. Formation of Core Structure: This is achieved through condensation and cyclization reactions.
  2. Functional Group Modifications: These modifications enhance the pharmacological properties of the compound.

Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity. Industrial production typically employs batch or continuous flow reactors, ensuring cost-effectiveness and scalability while adhering to regulatory standards. Purification processes like crystallization and chromatography are utilized to achieve high-purity final products .

Molecular Structure Analysis

Structure and Data

YL-0919 has the chemical formula C17H22ClN3O2, with a molecular weight of 335.83 g/mol. The structural representation includes a benzyl group attached to a hydroxypiperidine moiety and a pyridinone core, which contributes to its pharmacological activity.

  • Molecular Structure:
    • Core: Pyridinone
    • Substituents: Benzyl and hydroxyl groups
    • Functional Groups: Hydrochloride salt form

The three-dimensional conformation of YL-0919 allows for effective interaction with serotonin receptors, which is crucial for its antidepressant activity .

Chemical Reactions Analysis

Reactions and Technical Details

YL-0919 undergoes several types of chemical reactions:

  • Oxidation: Involves converting functional groups to more oxidized states.
  • Reduction: Specific functional groups are reduced to enhance pharmacological activity.
  • Substitution: Introduction of different substituents modifies the compound's properties.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to ensure selective transformations, leading to intermediates that are further processed into the final active pharmaceutical ingredient .

Mechanism of Action

Process and Data

YL-0919 primarily targets the serotonin system through several mechanisms:

  1. Serotonin Reuptake Inhibition: By inhibiting the serotonin transporter, YL-0919 increases serotonin availability in the synaptic cleft.
  2. Partial Agonism at Serotonin 1A Receptors: This modulation enhances serotonergic neurotransmission, which is implicated in mood regulation.

Research indicates that YL-0919 also influences neuronal excitability in the medial prefrontal cortex by disinhibiting GABAergic interneurons, thereby promoting antidepressant-like effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YL-0919 is characterized by several physical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include its ability to interact with various biomolecules involved in neurotransmission, particularly within serotonergic pathways. Its high affinity for serotonin transporters and receptors suggests significant potential for therapeutic applications in treating depression .

Applications

Scientific Uses

YL-0919 has shown promise in various scientific applications:

  1. Antidepressant Research: Its dual action as a serotonin reuptake inhibitor and partial agonist positions it as a candidate for treating depression with potentially faster onset effects compared to traditional therapies.
  2. Behavioral Studies: In vivo studies demonstrate its efficacy in reducing depressive behaviors in animal models subjected to chronic stress.
  3. Neuroscience Investigations: The compound's effects on neuronal excitability provide insights into the mechanisms underlying mood disorders.
Introduction to YL-0919 as a Novel Pharmacotherapeutic Agent

YL-0919 (hypidone hydrochloride) represents a structurally novel psychotropic compound currently in phase II clinical trials for major depressive disorder (MDD) [5]. Emerging as a product of rational drug design, it addresses critical limitations of conventional antidepressants—particularly delayed onset of efficacy (typically 4–6 weeks), suboptimal response rates (50–70%), and adverse effects like sexual dysfunction and cognitive impairment [2] [6]. Its development aligns with evolving neuropsychopharmacological paradigms emphasizing multi-target engagement to modulate complex neural networks implicated in mood and cognition [3] [9].

Development Context of YL-0919 in Neuropsychopharmacology

The therapeutic landscape for MDD has long been dominated by monoamine reuptake inhibitors (e.g., SSRIs), which primarily augment synaptic levels of serotonin (5-HT) but exhibit delayed efficacy and variable patient response [2] [6]. Preclinical studies identified YL-0919 through systematic screening of compounds designed to simultaneously inhibit serotonin reuptake while directly modulating specific 5-HT receptor subtypes [3] [8]. This approach aimed to accelerate therapeutic effects by engaging complementary pathways regulating synaptic plasticity and neural circuitry.

Key milestones in its development include:

  • Proof of efficacy in animal models: YL-0919 demonstrated rapid (within 3–7 days) and sustained antidepressant, anxiolytic, and pro-cognitive effects across diverse rodent and primate models of depression, PTSD, and chronic stress [2] [4] [9].
  • Clinical progression: Advancement to phase II trials based on replicable preclinical outcomes, including faster symptom resolution compared to fluoxetine and robust effects on neuroplasticity biomarkers [5] [6].
  • Mechanistic expansion: Initial characterization as a dual 5-HT reuptake inhibitor/5-HT1A partial agonist was later expanded to include 5-HT6 receptor agonism and sigma-1 receptor (σ1R) activation—targets implicated in synaptic remodeling and cognitive function [6] [8] [10].

Structural and Pharmacodynamic Uniqueness of YL-0919

YL-0919 (chemical name: 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one hydrochloride) features a distinct piperidinyl-pyridinone scaffold [1] [7]. This structure enables high-affinity engagement with multiple central nervous system (CNS) targets:

Table 1: Target Affinity Profile of YL-0919

TargetAffinity (Ki or EC₅₀)Functional Activity
SERT0.72 ± 0.10 nMReuptake inhibition
5-HT1A receptor0.19 ± 0.02 nMPartial agonist (85% efficacy)
5-HT6 receptor6.3 nMFull agonist
Sigma-1 receptor15.8 nMAgonist

Data compiled from [3] [6] [8]

Pharmacodynamic studies reveal three key characteristics:

  • Synergistic monoaminergic modulation: As a serotonin reuptake inhibitor and 5-HT1A partial agonist, YL-0919 enhances extracellular 5-HT levels more robustly than SSRIs like fluoxetine, while preferentially stimulating post-synaptic 5-HT1A receptors linked to mood regulation [3] [9].
  • Rapid neuroplasticity induction: Treatment upregulates hippocampal and prefrontal cortical expression of:
  • Synaptic proteins (PSD95, synapsin I)
  • Neurotrophic factors (BDNF)
  • Phosphorylated mTOR/CREB signaling molecules within 5 days [2] [3] [10].
  • Glial-mediated mechanisms: YL-0919 activates astrocytic σ1Rs in the ventral hippocampus, enhancing mitochondrial function and BDNF release—mechanisms critical for its fast-onset effects [10].

Rationale for Multi-Target Engagement in Serotonergic and Sigma-1 Receptor Systems

The therapeutic superiority of YL-0919 arises from its coordinated engagement of complementary targets:

A. Serotonergic Targets

  • 5-HT Reuptake Inhibition + 5-HT1A Partial Agonism: This combination accelerates antidepressant effects by overcoming the initial autoinhibitory phase of SSRIs (mediated by presynaptic 5-HT1A receptors). Post-synaptic 5-HT1A activation further enhances cortical/hippocampal BDNF release and dendritic spine maturation [3] [8].
  • 5-HT6 Receptor Agonism: Mediates pro-cognitive effects by enhancing glutamatergic transmission and neuronal excitability in the prefrontal cortex and hippocampus. Antagonism of this receptor reverses YL-0919’s memory-enhancing effects in novel object recognition tests [8].

B. Sigma-1 Receptor (σ1R) EngagementYL-0919’s σ1R agonism (identified via machine learning-based target fishing and confirmed radioreceptor assays) underpins its fast-onset properties [6] [10]:

  • Molecular chaperone function: σ1R activation at endoplasmic reticulum-mitochondria junctions augments BDNF transcription, synaptic protein synthesis, and mitochondrial energy production in astrocytes and neurons [6] [10].
  • Neuroplasticity amplification: σ1R agonism synergizes with serotonergic actions to potentiate mTOR-dependent synaptogenesis. Co-administration of σ1R antagonists (e.g., BD-1047) blocks YL-0919’s effects on dendritic complexity and PSD95 expression [4] [6] [10].

Table 2: Synergistic Neuroplasticity Effects of YL-0919’s Multi-Target Profile

Brain RegionObserved EffectPrimary Target Mediation
Hippocampus↑ BDNF, synapsin I, p-mTOR5-HT1A/σ1R
Prefrontal cortex↑ Dendritic complexity, spine densityσ1R/5-HT6
Medial PFC↑ c-FOS/NeuN co-localization, PSD95σ1R

Data from [2] [3] [4]

This polypharmacology creates a self-reinforcing cycle: Enhanced 5-HT transmission immediately elevates synaptic 5-HT levels, while σ1R/5-HT1A/5-HT6 engagement initiates downstream neurotrophic and plasticity cascades—collectively enabling rapid symptomatic relief and functional restoration in stress-compromised neural networks [2] [6] [9].

Properties

CAS Number

1339339-18-2

Product Name

YL-0919

Synonyms

YL-0919

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.